1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid
Description
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid is a heterocyclic compound featuring a seven-membered azepane ring with a carboxylic acid group at position 2 and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . This compound is part of a broader class of Fmoc-protected cyclic amino acids, which serve as building blocks in pharmaceuticals and biochemical research.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20-12-2-1-7-13-23(20)22(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOHQNQAXAVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632350-45-9 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The azepane-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected azepane-2-carboxylic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further use.
Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free azepane-2-carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.
Common reagents used in these reactions include bases like piperidine for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications Overview
-
Peptide Synthesis
- The compound serves as a protecting group in peptide synthesis, particularly for amine functionalities. The fluorenylmethoxycarbonyl (Fmoc) group can be easily removed under mild basic conditions, making it advantageous for the stepwise assembly of peptides.
-
Drug Development
- Fmoc-Azepane-2-carboxylic acid has been explored for its potential in developing novel therapeutic agents. Its structure allows for modifications that can enhance biological activity and specificity towards target proteins.
-
Building Block for Complex Molecules
- It is utilized as a versatile building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The azepane ring provides structural diversity that can be exploited in drug design.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, researchers utilized Fmoc-Azepane-2-carboxylic acid as a key intermediate. The compound was incorporated into a peptide sequence to enhance solubility and stability. The removal of the Fmoc protecting group was achieved using piperidine, leading to the successful formation of cyclic structures with improved biological properties.
Case Study 2: Anticancer Agents
Another research initiative investigated the use of Fmoc-Azepane-2-carboxylic acid derivatives as potential anticancer agents. By modifying the azepane core and evaluating the cytotoxic effects on various cancer cell lines, the study identified several promising candidates that exhibited selective toxicity towards tumor cells while sparing normal cells.
Mechanism of Action
The primary mechanism of action for 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid involves its role as a protecting group. The Fmoc group prevents unwanted reactions at the amino group of the azepane-2-carboxylic acid during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for controlled deprotection and subsequent reactions.
Comparison with Similar Compounds
Azepane Derivatives
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid (CAS 1936476-88-8): Differs in the position of the carboxylic acid group (C4 vs.
- 3-ETHYL-1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDINE-3-CARBOXYLIC ACID (CAS 1341977-71-6): A five-membered pyrrolidine ring with an ethyl substituent at C3, increasing steric bulk compared to azepane derivatives .
Smaller Heterocycles
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS 374791-02-3): A four-membered azetidine ring. Smaller rings exhibit higher conformational rigidity, which may enhance binding specificity in drug design .
- Fmoc-Pro-OH (Proline derivative, CAS 71989-31-6): A five-membered pyrrolidine ring. Widely used in peptide synthesis due to its natural occurrence in proteins. Melting point: 112–115°C; molecular weight: 336.36 .
Piperazine and Piperidine Derivatives
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0): A six-membered piperazine ring with an acetic acid side chain. The additional nitrogen in piperazine enhances solubility in polar solvents .
- 1-FMOC-4-BOC-PIPERAZINE-2-CARBOXYLIC ACID : Dual protection (Fmoc and BOC) allows orthogonal deprotection strategies in multi-step syntheses .
Carbocyclic Analogues
- Cyclopentaneacetic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- (CAS 2095411-04-2): A carbocyclic structure lacking a heteroatom, reducing polarity and altering pharmacokinetic properties .
Physicochemical Properties
*Hypothetical molecular formula based on structural analogs. †Matches C21H21NO4 for azepane derivatives in . ‡Typical purity for commercial Fmoc-protected compounds .
Biological Activity
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid (Fmoc-Azepane-2-CA) is a compound characterized by its unique structural features, including an azepane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and organic chemistry as a building block due to its ability to protect amino groups during reactions. Although specific biological activity data for Fmoc-Azepane-2-CA is limited, understanding its potential pharmacological properties is crucial for future research.
- Molecular Formula : C22H23NO4
- Molar Mass : 365.43 g/mol
- CAS Number : 632350-45-9
Biological Significance
The biological activity of compounds similar to Fmoc-Azepane-2-CA has been explored in various studies, particularly concerning their interactions with biological macromolecules like proteins and nucleic acids. The Fmoc group is known for its role in protecting amino groups in peptide synthesis, which is essential for the development of peptide-based therapeutics.
Antitumor Activity
Research on structurally related compounds, such as 9-fluorenone derivatives, has demonstrated potential antitumor activity. For instance, 9-fluorenone-2-carboxylic acid has been studied for its ability to bind tubulin, suggesting that modifications to the fluorenone structure could yield new anticancer agents. These studies often utilize cell lines to assess antiproliferative effects through assays like flow cytometry and microscopy .
Structure-Activity Relationship (SAR)
The presence of the Fmoc group and the azepane ring in Fmoc-Azepane-2-CA can influence its biological activity. Similar compounds have shown that:
- Hydrophobic interactions : The fluorenyl group enhances hydrophobicity, potentially increasing membrane permeability.
- Reactivity : The carboxylic acid group may facilitate interactions with various biological targets, including enzymes and receptors.
Comparative Analysis of Related Compounds
To better understand the unique properties of Fmoc-Azepane-2-CA, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-2-carboxylic acid | 193693-64-0 | Contains an azetidine ring; used similarly in peptide synthesis |
| (S)-Azetidine-2-carboxylic acid | 2133-34-8 | Lacks the fluorenyl group; simpler structure |
| 6-Methylpiperidine-2-carboxylic acid | 99571-58-1 | Contains a piperidine ring; different biological activities |
Case Studies and Research Findings
While direct studies on Fmoc-Azepane-2-CA are sparse, several case studies on related compounds provide insights into potential biological activities:
- Tubulin Binding Studies : Research indicates that modifications at specific positions on fluorenone structures enhance binding affinity to tubulin, suggesting that similar modifications on Fmoc-Azepane derivatives may yield potent antitumor agents .
- Peptide Synthesis Applications : The use of Fmoc-protected amino acids in synthesizing cyclic peptides has been documented, showcasing the compound's utility in developing novel therapeutic peptides.
- Reactivity with Nucleophiles : Interaction studies have highlighted the compound's reactivity with various nucleophiles, which is critical for understanding its behavior in synthetic processes and potential biological interactions.
Q & A
Basic: What are the recommended synthetic routes for 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid?
Methodological Answer:
A common synthesis involves coupling the azepane-2-carboxylic acid core with the fluorenylmethyloxycarbonyl (Fmoc) protecting group. For example:
- Dissolve azepane-2-carboxylic acid in dichloromethane (DCM) under inert conditions.
- Add Fmoc-Cl (1.1 equiv.) and a base like N-ethyl-N,N-diisopropylamine (DIPEA, 1.2 equiv.) at -10°C to minimize side reactions.
- Stir the reaction for 10 minutes, then add hydroxylamine hydrochloride to quench excess reagents.
- Purify via column chromatography (hexane/ethyl acetate gradient) .
Key Considerations: Monitor reaction progress using TLC or LC-MS to confirm Fmoc incorporation.
Basic: How should this compound be stored to maintain stability during experiments?
Methodological Answer:
- Storage Conditions: Store at 2–8°C in a dry, airtight container under nitrogen to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
- Handling: Use gloves and work in a fume hood. Pre-cool solvents and equipment to minimize thermal degradation during synthesis .
Stability Tests: Periodically assess purity via HPLC; degradation products (e.g., free azepane or fluorenylmethanol) indicate instability .
Basic: What analytical methods validate the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm Fmoc group integration and azepane ring protons .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (254 nm) to verify purity >95% .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms the molecular ion peak ([M+H]⁺) .
Advanced Tip: X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Advanced: How can conflicting reports about its reactivity under acidic conditions be resolved?
Methodological Answer:
- Controlled Experiments: Perform kinetic studies in buffered solutions (pH 2–6) and monitor decomposition via HPLC. Compare results with literature protocols .
- Mechanistic Probes: Use in situ FT-IR to track carbonyl group stability. Fmoc deprotection under acidic conditions may release CO₂, detectable by gas evolution .
Recommendation: Replicate conflicting studies with standardized conditions (e.g., 0.1 M HCl vs. TFA) to identify pH-dependent degradation thresholds .
Advanced: What strategies improve its coupling efficiency in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Activation: Use coupling agents like HBTU/HOBt or COMU in DMF to enhance acyl transfer.
- Solvent Optimization: Pre-swell resin in DCM/DMF (1:1) to improve accessibility of amino groups .
- Monitoring: Conduct Kaiser tests or use FT-IR to confirm completion of coupling steps.
Troubleshooting: Low efficiency may stem from steric hindrance; introduce microwave-assisted synthesis (50°C, 10 min) to accelerate kinetics .
Advanced: How to design experiments assessing thermal stability for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples from 25°C to 300°C (10°C/min) under nitrogen to identify decomposition temperatures .
- Accelerated Aging Studies: Store aliquots at 40°C/75% RH for 4 weeks and compare HPLC profiles to controls (4°C) to predict shelf life .
Contingency: If decomposition occurs, analyze by GC-MS to identify volatile byproducts (e.g., fluorenylmethanol) and adjust storage conditions .
Advanced: How to mitigate racemization risks during Fmoc deprotection?
Methodological Answer:
- Deprotection Conditions: Use 20% piperidine in DMF for ≤10 min to minimize base-induced racemization.
- Chiral HPLC: Post-deprotection, analyze enantiomeric excess (ee) using a chiral column (e.g., Chiralpak IA) to detect racemization .
Alternative: Replace piperidine with milder bases (e.g., 1,8-diazabicycloundec-7-ene (DBU)) for acid-sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
